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Compound of Interest

Compound Name: 1-Iodo-2-naphthol

Cat. No.: B1293757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for 1-Iodo-2-naphthol. Due to the limited availability of publicly accessible,

raw experimental data, this guide combines documented physical properties with predicted

spectroscopic data based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This information is

intended to serve as a valuable resource for the identification, characterization, and utilization

of 1-Iodo-2-naphthol in research and development.

Physical and Chemical Properties
1-Iodo-2-naphthol is a halogenated derivative of 2-naphthol, a key intermediate in various

synthetic applications. The introduction of an iodine atom at the C1 position significantly

influences its electronic properties and reactivity, making it a versatile precursor in organic

synthesis.
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Property Value

Molecular Formula C₁₀H₇IO

Molecular Weight 270.07 g/mol [1]

Appearance Light yellow crystals

CAS Number 2033-42-3[2]

IUPAC Name 1-iodonaphthalen-2-ol[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The following tables present the predicted ¹H and ¹³C NMR spectral data for 1-
Iodo-2-naphthol. These predictions are based on the analysis of structurally similar

compounds and established chemical shift correlations.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Iodo-2-naphthol is expected to show distinct signals for the six

aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-

donating hydroxyl group and the electron-withdrawing, sterically bulky iodine atom.

Table 1: Predicted ¹H NMR Data for 1-Iodo-2-naphthol (in CDCl₃)
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

OH 5.0 - 6.0 br s -

H-3 7.2 - 7.4 d 8.5 - 9.0

H-4 7.8 - 8.0 d 8.5 - 9.0

H-5 7.5 - 7.7 m -

H-6 7.3 - 7.5 m -

H-7 7.5 - 7.7 m -

H-8 8.0 - 8.2 d 8.0 - 8.5

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the ten carbon atoms of the naphthalene

ring system. The carbon atom attached to the iodine (C-1) is expected to have a significantly

lower chemical shift compared to the parent 2-naphthol due to the heavy atom effect of iodine.

A peak around 90.8 ppm has been noted as indicative of the carbon atom to which iodine is

attached in similar structures.

Table 2: Predicted ¹³C NMR Data for 1-Iodo-2-naphthol (in CDCl₃)
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 90 - 95

C-2 150 - 155

C-3 115 - 120

C-4 130 - 135

C-4a 128 - 132

C-5 125 - 129

C-6 126 - 130

C-7 127 - 131

C-8 124 - 128

C-8a 133 - 137

Infrared (IR) Spectroscopy
The FTIR spectrum of 1-Iodo-2-naphthol will exhibit characteristic absorption bands

corresponding to its functional groups.

Table 3: Predicted FTIR Spectral Data for 1-Iodo-2-naphthol

Wavenumber (cm⁻¹) Vibration Functional Group

3200 - 3600 O-H stretch (broad) Phenolic -OH

3050 - 3100 C-H stretch Aromatic C-H

1500 - 1600 C=C stretch Aromatic ring

1200 - 1300 C-O stretch Phenolic C-O

1100 - 1200 O-H bend Phenolic -OH

650 - 850 C-H bend (out-of-plane) Aromatic C-H

500 - 600 C-I stretch Carbon-Iodine bond
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Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1-Iodo-2-naphthol is expected to show a prominent

molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 1-Iodo-2-naphthol

m/z Ion Description

270 [M]⁺ Molecular ion

143 [M - I]⁺ Loss of an iodine radical

115 [M - I - CO]⁺
Subsequent loss of carbon

monoxide

127 [I]⁺ Iodine cation

Experimental Protocols
The following are detailed methodologies for the key spectroscopic and spectrometric analyses

of 1-Iodo-2-naphthol.

1. NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve approximately 5-10 mg of 1-Iodo-2-naphthol in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at 298 K.

Use a standard single-pulse experiment.

Set the spectral width to cover the range of -2 to 12 ppm.
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Employ a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum at 298 K.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the range of 0 to 200 ppm.

Employ a pulse angle of 30 degrees.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the TMS

signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 1-Iodo-2-naphthol with approximately 100-200 mg of dry, spectroscopic

grade potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a

hydraulic press to form a transparent or translucent pellet.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 1-Iodo-2-naphthol (e.g., 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron

ionization (EI) source.

GC Conditions:

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID,

0.25 µm film thickness).

Injection: Inject 1 µL of the sample solution in splitless mode.

Inlet Temperature: 250-280 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for

1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and

hold for 5-10 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 40 to 500.

Data Analysis: Identify the peak corresponding to 1-Iodo-2-naphthol in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion

and the fragmentation pattern.

Visualizations
The following diagrams illustrate key logical relationships and workflows in the spectroscopic

analysis of 1-Iodo-2-naphthol.
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Caption: Workflow for the spectroscopic analysis of 1-Iodo-2-naphthol.
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Caption: Logical relationship between structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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